molecular formula C26H20Cl2N2O4 B6026255 N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide

カタログ番号 B6026255
分子量: 495.3 g/mol
InChIキー: HPGMPIGXWHOLJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials as a potential treatment for various types of B-cell malignancies.

作用機序

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide binds to the active site of BTK and inhibits its kinase activity, leading to inhibition of downstream signaling pathways involved in B-cell receptor signaling. This results in decreased survival and proliferation of malignant B-cells, and induction of apoptosis.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. This compound has also been shown to induce apoptosis of malignant B-cells, while sparing normal B-cells. In addition, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

実験室実験の利点と制限

One advantage of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation is its potential for off-target effects, as BTK is also involved in other signaling pathways outside of B-cell receptor signaling. Therefore, careful evaluation of the potential off-target effects of this compound is necessary.

将来の方向性

1. Evaluation of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide in combination with other targeted therapies in clinical trials for B-cell malignancies.
2. Investigation of the potential off-target effects of this compound in preclinical models.
3. Development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
4. Evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma.
5. Investigation of the potential use of this compound as a prophylactic agent for B-cell malignancies in high-risk populations.

合成法

The synthesis of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 5-chloro-2-methoxyaniline with 4-chlorobenzoyl chloride to form the intermediate 5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyaniline. This intermediate is then coupled with 3-methoxy-2-naphthoic acid chloride to form the final product, this compound.

科学的研究の応用

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

特性

IUPAC Name

N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N2O4/c1-33-23-12-17-6-4-3-5-16(17)11-19(23)26(32)30-22-13-20(28)21(14-24(22)34-2)29-25(31)15-7-9-18(27)10-8-15/h3-14H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGMPIGXWHOLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。